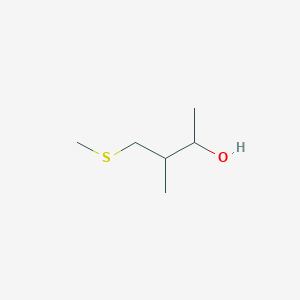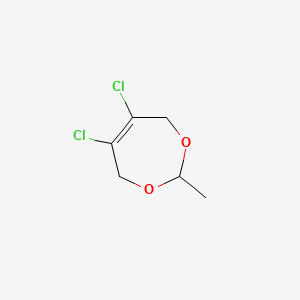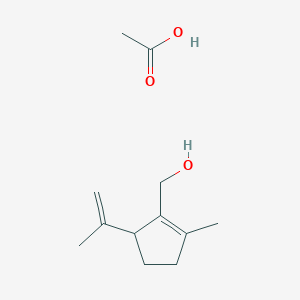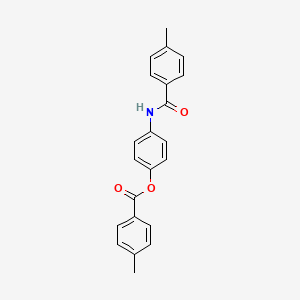![molecular formula C13H11N3O3 B14425873 10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione CAS No. 80547-90-6](/img/structure/B14425873.png)
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is a heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrimidoquinoline family, which is characterized by a fused ring system combining pyrimidine and quinoline moieties. Its structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione typically involves a multi-component reaction. One common method is the three-component one-pot reaction, which includes barbituric acid, aldehydes, and anilines . This reaction is facilitated by microwave-assisted intramolecular cyclization, which enhances the efficiency and yield of the desired product . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological activities.
Wissenschaftliche Forschungsanwendungen
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione involves its interaction with cellular components, particularly mitochondria. It acts as a mitochondria activator, enhancing the production of adenosine triphosphate (ATP) and promoting energy metabolism . The compound also influences the morphological growth of neurons by inducing the branching of axons and dendrites and increasing the number of excitatory synapses . These effects are mediated through its interaction with nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione: This compound shares a similar core structure but differs in the substitution pattern, which can affect its chemical and biological properties.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Another related compound with variations in the substituents on the quinoline ring.
Uniqueness
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to activate mitochondria and promote neuronal growth sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry and pharmacology .
Eigenschaften
CAS-Nummer |
80547-90-6 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
10-ethyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C13H11N3O3/c1-2-16-10-6-8(17)4-3-7(10)5-9-11(16)14-13(19)15-12(9)18/h3-6H,2H2,1H3,(H2,14,15,18,19) |
InChI-Schlüssel |
MBTIRBVOZNMJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
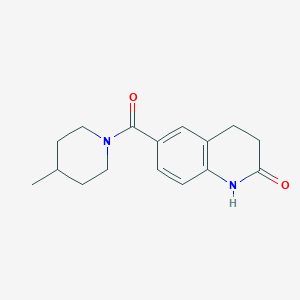
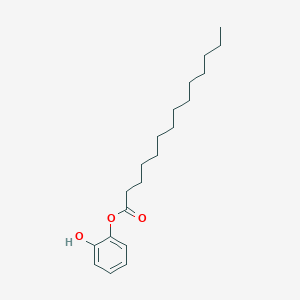
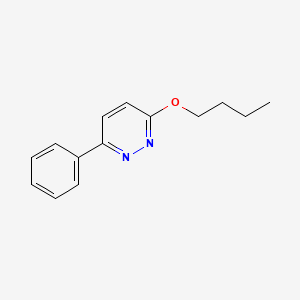
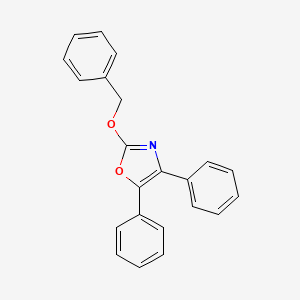
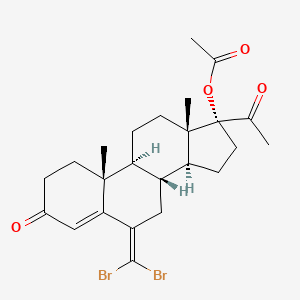
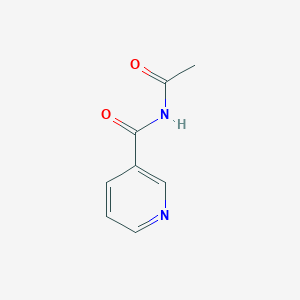
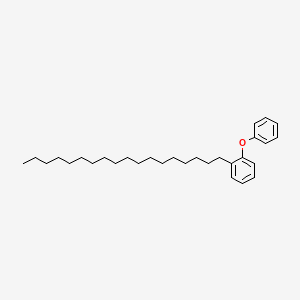
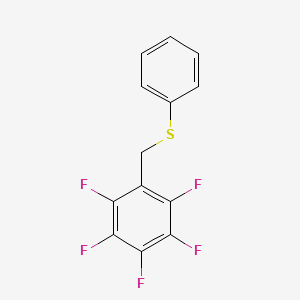
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
